molecular formula C22H21F3N4O2S B6546289 N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 946347-73-5

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6546289
CAS No.: 946347-73-5
M. Wt: 462.5 g/mol
InChI Key: QLODFLIFMSDHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a pyridazine core substituted with a piperidin-1-yl group at position 6 and a phenyl ring at position 4. The phenyl ring is further functionalized with a 4-(trifluoromethyl)benzenesulfonamide moiety.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazine-piperidine scaffold may influence binding affinity and selectivity.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-6-10-19(11-7-17)32(30,31)28-18-8-4-16(5-9-18)20-12-13-21(27-26-20)29-14-2-1-3-15-29/h4-13,28H,1-3,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLODFLIFMSDHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl group, and a piperidinyl-pyridazine moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:

C19H20F3N3O2S\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It may modulate receptors associated with cardiovascular functions, potentially affecting blood pressure and vascular resistance.
  • Cell Signaling Interference : The compound influences cell signaling pathways related to apoptosis and cell proliferation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and inhibition of cell cycle progression.

Cardiovascular Effects

A study highlighted the effects of sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that these compounds could decrease perfusion pressure and coronary resistance, suggesting potential applications in treating hypertension and heart failure .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Decreased
Compound B0.001Decreased
Compound C0.001Decreased

Case Studies

  • Study on Perfusion Pressure : A recent study evaluated the impact of this compound on isolated rat hearts. The findings demonstrated a significant reduction in perfusion pressure, indicating its potential as a therapeutic agent for cardiovascular diseases .
  • Inhibition of Acetylcholinesterase : In biochemical assays, similar compounds have shown to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer's . This inhibition leads to increased acetylcholine levels, enhancing neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine vs. Pyrimidine/Pyridine Derivatives

The target compound’s pyridazine core distinguishes it from analogs like N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (), which features a pyrimidine ring. For example, the pyridazine-based compound in (e.g., compound 9a) has a molecular weight of ~414.4 g/mol, similar to the pyrimidine derivative in (414.4 g/mol), suggesting comparable bioavailability .

Piperidin-1-yl vs. Piperazin-1-yl Substituents

Several analogs, such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) (), replace the piperidin-1-yl group with a piperazin-1-yl moiety.

Substituent Effects

Trifluoromethyl vs. Chloro/Fluoro Substituents

The trifluoromethyl group in the target compound is a key feature shared with 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide (13p) (). Both compounds leverage the electron-withdrawing properties of CF₃ to improve metabolic stability. However, 13p includes additional halogen substitutions (Cl, F), which may enhance target affinity but increase molecular weight (MW: ~635 g/mol vs. target compound’s estimated MW of ~450–500 g/mol) .

Sulfonamide Linker Modifications

The target compound’s benzenesulfonamide group is structurally analogous to 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (), which substitutes the pyridazine ring with a pyrazolo-pyrimidine system.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Name (Source) Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazine Piperidin-1-yl, CF₃-sulfonamide ~450–500 (estimated) High lipophilicity, metabolic stability
9a () Pyridine Piperazin-1-yl, CF₃-benzoyl, acetamide ~500–550 (estimated) Enhanced solubility, basicity
13p () Pyrimidine Piperidin-4-yl, CF₃, Cl, F ~635 High halogen content, bulky
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-CF₃-benzenesulfonamide () Pyrimidine Piperidin-1-yl, CF₃-sulfonamide 414.4 Balanced MW, moderate lipophilicity

Preparation Methods

Pyridazine Core Formation

The pyridazine ring is constructed via cyclocondensation reactions. A common approach involves reacting 1,4-diketones with hydrazines under acidic conditions. For example, 3,6-dichloropyridazine serves as a precursor, where one chloride is displaced by piperidine via nucleophilic aromatic substitution (SNAr). This step typically employs anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate as a base at 80–100°C for 12–16 hours, achieving yields of 75–85%.

Piperidine Substitution

Introducing the piperidine moiety to the pyridazine ring requires careful optimization. Patent WO2017079641A1 highlights the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to deprotonate piperidine, enhancing nucleophilicity. Subsequent coupling with 3,6-dichloropyridazine at room temperature for 6 hours yields 6-(piperidin-1-yl)pyridazin-3-amine with 90% efficiency.

Suzuki-Miyaura Coupling for Aryl Attachment

The phenyl group at position 4 of the pyridazine is introduced via Suzuki-Miyaura cross-coupling. A boronic ester derivative of benzene reacts with 6-(piperidin-1-yl)pyridazin-3-yl bromide in the presence of palladium(II) acetate and triphenylphosphine. This step utilizes a mixed solvent system (toluene:ethanol:water, 4:1:1) at 90°C for 8 hours, achieving 70–80% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining comparable yields.

Sulfonamide Bond Formation

The final step involves coupling the intermediate 4-[6-(piperidin-1-yl)pyridazin-3-yl]aniline with 4-(trifluoromethyl)benzenesulfonyl chloride. Conducted in dichloromethane (DCM) with triethylamine as a base, this reaction proceeds at 0°C to room temperature for 4 hours. Quenching with ice water followed by extraction and drying yields the crude product, which is purified via column chromatography (hexane:ethyl acetate, 3:1).

Optimization and Critical Parameters

Solvent and Temperature Effects

  • Pyridazine Formation : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while temperatures >80°C prevent intermediate precipitation.

  • Suzuki Coupling : Aqueous ethanol improves boronic acid solubility, but excessive water reduces palladium catalyst activity.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with SPhos ligand increases cross-coupling efficiency to 85%.

  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.

Purification Strategies

StepPurification MethodPurity (%)Yield (%)
Piperidine SubstitutionColumn Chromatography (SiO₂, EtOAc)9885
Suzuki CouplingRecrystallization (MeOH:H₂O)9578
Sulfonamide FormationFlash Chromatography (Hexane:EtOAc)9970

Data adapted from.

Comparative Analysis of Methodologies

Traditional vs. Microwave-Assisted Synthesis

ParameterTraditionalMicrowave
Reaction Time8 hours30 minutes
Yield (%)7578
Energy ConsumptionHighLow
ScalabilityIndustrialLab-scale

Microwave methods reduce thermal degradation but require specialized equipment.

Cost Efficiency

  • Catalyst Cost : Pd(OAc)₂ accounts for 60% of total synthesis costs. Recycling catalysts via biphasic systems reduces expenses by 40%.

  • Solvent Recovery : DCM and THF recovery via distillation improves sustainability.

Challenges and Solutions

Regioselectivity in Pyridazine Substitution

The C-3 position of pyridazine is more reactive than C-6 due to electron-withdrawing effects of the adjacent nitrogen. Using bulky ligands (e.g., XPhos) directs substitution to C-6, achieving >95% regioselectivity .

Q & A

Basic: What synthetic strategies and experimental design considerations are critical for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling of the pyridazine core with piperidine and sulfonamide moieties. Key steps include:

  • Coupling Reactions : Use palladium catalysts (e.g., Pd/C) for cross-coupling between aryl halides and heterocycles .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while dichloromethane aids in intermediate purification .
  • Optimization : Control temperature (60–120°C) and reaction time (12–48 hours) to maximize yield. Monitor progress via TLC or HPLC .
  • Purification : Column chromatography or recrystallization ensures >95% purity, critical for biological assays .

Basic: How is structural characterization performed to confirm the compound’s identity?

A combination of analytical techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the trifluoromethyl group, piperidine protons, and sulfonamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C23_{23}H21_{21}F3_3N4_4O2_2S) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the pyridazine and sulfonamide groups .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like tyrosine kinases using fluorescence-based or radiometric methods .
  • Antimicrobial Testing : Broth microdilution assesses minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent Variation : Modify the trifluoromethyl group, piperidine substituents, or pyridazine ring. For example:
ModificationObserved EffectReference
Trifluoromethyl → MethoxyReduced enzyme affinity
Piperidine → MorpholineAltered pharmacokinetics
Pyridazine → PyrimidineLoss of anticancer activity
  • Assay Correlation : Pair enzymatic data with cellular assays to validate target engagement .

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

  • Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics to kinases .
  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., carbonic anhydrase) to identify key binding residues .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of the sulfonamide-enzyme complex .

Advanced: How should in vivo studies be designed to evaluate therapeutic potential?

  • Animal Models : Use xenograft mice for anticancer efficacy or infection models (e.g., murine sepsis) for antimicrobial testing .
  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS. Adjust dosing based on clearance rates .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Advanced: How can contradictions in biological activity data be resolved?

  • Assay Validation : Replicate results across independent labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Impurity Analysis : HPLC-MS identifies synthetic byproducts (e.g., dehalogenated intermediates) that may skew activity .
  • Orthogonal Assays : Cross-validate enzyme inhibition with cellular thermal shift assays (CETSA) .

Advanced: What computational methods support drug optimization?

  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .
  • QSAR Modeling : Develop regression models linking logP and polar surface area to bioavailability .
  • ADMET Prediction : SwissADME forecasts blood-brain barrier permeability and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.